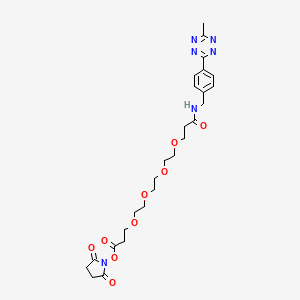
2,2'-(Ethane-1,2-diylbis((2-hydroxybenzyl)azanediyl))diacetic acid dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
HBED (dihydrochloride), also known as N,N’-bis(2-hydroxybenzyl)ethylenediamine-N,N’-diacetic acid dihydrochloride, is a synthetic hexadentate ligand. It is primarily used as an iron chelator, forming a 1:1 complex with iron ions. This compound has been studied extensively for its potential as an alternative to deferoxamine for the treatment of chronic iron overload and acute iron poisoning .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of HBED (dihydrochloride) involves the reaction of ethylenediamine with 2-hydroxybenzyl chloride in the presence of a base, followed by the addition of chloroacetic acid. The reaction typically proceeds under mild conditions, with the temperature maintained around 25-30°C. The product is then purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of HBED (dihydrochloride) follows a similar synthetic route but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and pH to ensure high yield and purity. The final product is obtained through multiple purification steps, including filtration, crystallization, and drying .
Análisis De Reacciones Químicas
Types of Reactions
HBED (dihydrochloride) primarily undergoes complexation reactions with metal ions, particularly iron. It forms stable complexes with iron(III) ions, which is the basis for its use as an iron chelator .
Common Reagents and Conditions
The complexation reactions typically involve the use of aqueous solutions of HBED (dihydrochloride) and iron salts, such as ferric chloride. The reactions are usually carried out at neutral to slightly acidic pH (pH 5-7) and at room temperature .
Major Products Formed
The major product formed from the reaction of HBED (dihydrochloride) with iron(III) ions is the iron-HBED complex, which is highly stable and water-soluble .
Aplicaciones Científicas De Investigación
HBED (dihydrochloride) has a wide range of scientific research applications:
Mecanismo De Acción
HBED (dihydrochloride) exerts its effects by forming stable complexes with metal ions, particularly iron(III). The hexadentate ligand binds to the iron ion through its phenolic and carboxylate groups, effectively sequestering the iron and preventing it from participating in harmful redox reactions. This mechanism is similar to that of deferoxamine but with higher efficiency and selectivity for iron(III) ions .
Comparación Con Compuestos Similares
Similar Compounds
Deferoxamine: A bacterial siderophore used as an iron chelator.
Deferiprone: An oral iron chelator that forms a 3:1 complex with iron.
Deferasirox: Another oral iron chelator that forms a 2:1 complex with iron.
Uniqueness of HBED (dihydrochloride)
HBED (dihydrochloride) is unique in its high affinity and selectivity for iron(III) ions, forming a stable 1:1 complex. Unlike deferoxamine, it does not require prolonged infusion and has fewer side effects. Its synthetic nature also avoids the potential for allergic reactions associated with fermentation by-products in deferoxamine .
Propiedades
Fórmula molecular |
C20H26Cl2N2O6 |
|---|---|
Peso molecular |
461.3 g/mol |
Nombre IUPAC |
2-[2-[carboxymethyl-[(2-hydroxyphenyl)methyl]amino]ethyl-[(2-hydroxyphenyl)methyl]amino]acetic acid;dihydrochloride |
InChI |
InChI=1S/C20H24N2O6.2ClH/c23-17-7-3-1-5-15(17)11-21(13-19(25)26)9-10-22(14-20(27)28)12-16-6-2-4-8-18(16)24;;/h1-8,23-24H,9-14H2,(H,25,26)(H,27,28);2*1H |
Clave InChI |
RZDJUOOSLXHIIK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)CN(CCN(CC2=CC=CC=C2O)CC(=O)O)CC(=O)O)O.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















